BTdCPU

Beschreibung

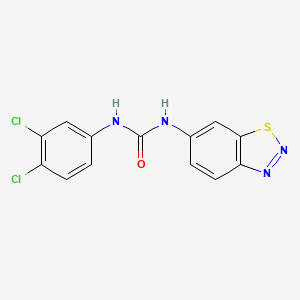

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1,2,3-benzothiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4OS/c14-9-3-1-7(5-10(9)15)16-13(20)17-8-2-4-11-12(6-8)21-19-18-11/h1-6H,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUSUAWULNXMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)Cl)SN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BTdCPU

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTdCPU (1-(benzo[d][1][2][3]thiadiazol-6-yl)-3-(3,5-dichlorophenyl)urea) is a small molecule compound identified as a potent anti-cancer agent. Contrary to initial assumptions, this compound does not function as an androgen receptor modulator. Instead, its mechanism of action is centered on the activation of the Integrated Stress Response (ISR), a key cellular pathway involved in adaptation to various stresses. This guide provides a detailed technical overview of this compound's molecular mechanism, target engagement, downstream signaling pathways, and the experimental protocols used to elucidate its function.

Core Mechanism: Activation of Heme-Regulated Inhibitor (HRI)

The primary molecular target of this compound is the Heme-Regulated Inhibitor (HRI), also known as eIF2α kinase HRI.[1][2] HRI is one of four kinases responsible for phosphorylating the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event is a central control point of the ISR.

Target Engagement: Direct Interaction with HRI

Biochemical evidence confirms a direct interaction between this compound and HRI. The Drug Affinity Responsive Target Stability (DARTS) assay has been instrumental in demonstrating this interaction. In this assay, this compound protects recombinant HRI from proteolytic digestion by subtilisin in a dose-dependent manner.[1] This protective effect is specific, as this compound does not shield other unrelated proteins, such as eIF4E, from proteolysis.[1]

While the DARTS assay provides strong evidence for direct binding, some recent studies have suggested that this compound may activate HRI indirectly in certain in vitro contexts, indicating that the precise nature of the interaction may be complex and potentially influenced by other cellular factors or post-translational modifications.[3]

Specificity of Action

The anti-cancer effects of this compound are mediated specifically through HRI. Genetic knockdown experiments using siRNA to silence each of the four eIF2α kinases (HRI, PERK, PKR, and GCN2) have shown that only the silencing of HRI abrogates this compound-induced eIF2α phosphorylation and downstream signaling.[1][4] Knocking down the other three kinases has no effect on this compound's activity.[1][4] Furthermore, this compound activates HRI in cell-free lysates, ruling out the possibility that its effect is secondary to inducing a general cellular stress like oxidative stress.[1]

Downstream Signaling Pathway

Activation of HRI by this compound initiates a well-defined signaling cascade that culminates in the induction of apoptosis in cancer cells.

-

eIF2α Phosphorylation: Upon binding this compound, HRI becomes activated and phosphorylates eIF2α at the Serine 51 residue.[1][3]

-

Inhibition of Ternary Complex Formation: Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor. This prevents the recycling of eIF2-GDP to its active eIF2-GTP form, leading to a global reduction in the formation of the eIF2-GTP-Met-tRNAi ternary complex.[4]

-

Translational Reprogramming: The reduction in the ternary complex leads to a general decrease in protein synthesis. However, it paradoxically promotes the translation of specific mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions. A key example is the Activating Transcription Factor 4 (ATF4).[3][4]

-

Induction of Pro-Apoptotic Factors: Increased levels of ATF4 lead to the transcriptional upregulation of downstream target genes, most notably the pro-apoptotic protein CHOP (CCAAT/enhancer-binding protein homologous protein).[2][3]

-

Apoptosis: The upregulation of CHOP and other pro-apoptotic factors triggers the apoptotic cascade, leading to programmed cell death in cancer cells.[2][3]

A potential link to mitochondrial stress has also been proposed, where this compound-induced mitochondrial depolarization may activate the OMA1-DELE1-HRI signaling pathway, further amplifying the ISR.[5]

Quantitative Data

The following table summarizes the quantitative data regarding the anti-proliferative activity of this compound in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| KLN | Squamous Cell Carcinoma | ~2.5 | [1] |

| HTB-26 (MDA-MB-231) | Breast Cancer | ~5.0 | [1] |

| HTB-128 | Breast Cancer | ~7.5 | [1] |

| CRL-2351 | Breast Cancer | ~10.0 | [1] |

| PC-3 | Prostate Cancer | ~10.0 | [1] |

| CRL-2813 | Melanoma | ~12.5 | [1] |

| MM1.S | Multiple Myeloma | ~10.0 | [3][4] |

| MM1.R (Dex-resistant) | Multiple Myeloma | ~10.0 | [3][4] |

Mandatory Visualizations

This compound Signaling Pathway

Caption: Signaling pathway initiated by this compound.

Experimental Workflow for Target Validation

Caption: Workflow for validating HRI as the target of this compound.

Experimental Protocols

Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol is adapted from methodologies used to confirm the interaction between this compound and HRI.[1][6][7]

-

Protein Preparation: Use purified recombinant HRI protein. A typical concentration is 12 µg per reaction.

-

Compound Incubation: Incubate the recombinant HRI with varying concentrations of this compound (e.g., 5 µM, 50 µM, 500 µM) or a vehicle control (DMSO) for 2 hours at 4°C with gentle agitation.

-

Protease Digestion: Add a protease, such as subtilisin, to each reaction tube. The optimal protease concentration and digestion time should be determined empirically to achieve partial digestion in the vehicle control.

-

Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling the samples for 5-10 minutes.

-

Analysis: Separate the protein fragments by SDS-PAGE and visualize the bands corresponding to full-length HRI using Coomassie blue staining or Western blotting with an anti-HRI antibody.

-

Interpretation: Increased abundance of the full-length HRI band in the this compound-treated samples compared to the vehicle control indicates that this compound binding protects HRI from proteolysis.

Western Blot for eIF2α Phosphorylation

This protocol details the detection of eIF2α phosphorylation in cells treated with this compound.[1][2]

-

Cell Culture and Treatment: Plate cancer cells (e.g., MM1.S, MM1.R, or MCF-7) and allow them to adhere overnight. Treat the cells with this compound (typically 10 µM) or DMSO for the desired time points (e.g., 0, 4, 8 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (p-eIF2α, Ser51) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total eIF2α and a loading control (e.g., β-actin or GAPDH) to normalize the p-eIF2α signal.

In Vivo Xenograft Efficacy Study

This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of this compound.[1][2]

-

Animal Model: Use immunocompromised mice, such as female nude mice.

-

Tumor Implantation: Implant human cancer cells (e.g., MCF-7) subcutaneously into the flank of the mice. For hormone-dependent tumors like MCF-7, a slow-release estradiol pellet may be implanted.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., ~150 mm³). Randomize the mice into treatment and control groups.

-

Dosing:

-

Treatment Group: Administer this compound intraperitoneally (i.p.) at a dose of 175 mg/kg/day, typically formulated in DMSO.

-

Control Group: Administer an equivalent volume of the vehicle (DMSO).

-

-

Monitoring: Monitor the mice daily for signs of toxicity. Measure tumor dimensions with calipers weekly and calculate tumor volume. Weigh the mice twice weekly.

-

Study Duration: Continue the treatment and monitoring for a predefined period, such as 21 days.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting, to confirm the mechanism of action in vivo (e.g., increased p-eIF2α).[1]

Conclusion

This compound is a specific activator of the eIF2α kinase HRI. Its mechanism of action involves the direct engagement of HRI, leading to the phosphorylation of eIF2α and the subsequent activation of the ATF4/CHOP-mediated apoptotic pathway. This targeted activation of the Integrated Stress Response provides a potent anti-cancer effect, particularly in hematological malignancies and breast cancer, and represents a promising therapeutic strategy for further development.

References

- 1. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural insights into allosteric inhibition of HRI kinase by heme binding via HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic Activation of Integrated Stress Response Kinases Inhibits Pathologic Mitochondrial Fragmentation [elifesciences.org]

- 6. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 7. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

BTdCPU: A Specific HRI Kinase Activator for Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of BTdCPU, a potent and specific small-molecule activator of the heme-regulated inhibitor (HRI) kinase. HRI, an eIF2α kinase, is a key component of the Integrated Stress Response (ISR), a central signaling network for maintaining cellular homeostasis. Pharmacologic activation of HRI by this compound presents a novel therapeutic strategy, particularly in oncology, by leveraging the ISR to induce apoptosis in cancer cells.

Introduction to the HRI-eIF2α Signaling Axis

The Integrated Stress Response (ISR) is a conserved signaling pathway activated by various cellular stresses, including viral infection, nutrient deprivation, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[1][2] The central event of the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[3][4] This phosphorylation is carried out by one of four distinct kinases: PERK, GCN2, PKR, and HRI, each responding to different stress signals.[1][5][6]

Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis.[4][7] This conserves resources and reduces the load of newly synthesized proteins. Paradoxically, this state of general translational repression allows for the selective translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[3][8] ATF4, in turn, drives the expression of a suite of stress-responsive genes, including the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[9][10]

HRI was initially identified as a sensor for heme levels in erythroid precursors, coordinating globin synthesis with heme availability.[7] However, HRI is ubiquitously expressed and is now known to be activated by broader cytosolic stresses like oxidative stress, heat shock, and proteasome inhibition.[3][5][6] this compound has been identified as a specific pharmacological activator of HRI, providing a tool to dissect HRI's function and a potential therapeutic agent.[4][10]

Mechanism of Action of this compound

This compound, a member of the N,N'-diarylurea class of compounds, directly interacts with and activates HRI.[4] Unlike other cellular stressors that activate HRI indirectly, this compound can activate HRI in cell-free lysates, indicating a direct mechanism of action.[4] Studies have confirmed that this compound does not induce oxidative stress.[4] Its specificity for HRI has been demonstrated through siRNA knockdown experiments; silencing HRI, but not the other three eIF2α kinases (PERK, PKR, GCN2), significantly reduces this compound-induced eIF2α phosphorylation.[4]

The activation of HRI by this compound initiates the canonical ISR pathway, leading to apoptosis in susceptible cells, including dexamethasone-resistant multiple myeloma and various other cancer cell lines.[9][10][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from key preclinical studies.

Table 1: In Vitro Activity of this compound on Cancer Cells

| Cell Line(s) | This compound Concentration | Treatment Duration | Key Finding(s) | Reference(s) |

|---|---|---|---|---|

| MM1.S, MM1.R (Multiple Myeloma) | 10 µM | 4-8 hours | Induced phosphorylation of eIF2α and upregulated CHOP protein. | [9] |

| Dex-sensitive & Dex-resistant MM cell lines | 0-20 µM | 48 hours | Induced cell death in a dose-dependent manner. | [9] |

| MM Patient Cells | 10 µM | 4-8 hours | Induced early expression of CHOP, with no effect on healthy bone marrow cells. | [10] |

| MM1.S, MM1.R co-cultured with stromal cells | 10 µM | 24 hours | Overcame stromal-mediated resistance, inducing apoptosis. | [9] |

| MM1.R | 0-20 µM (with 10 nM rapamycin) | 48 hours | Showed additive apoptotic effects when combined with an mTOR inhibitor. |[9] |

Table 2: In Vivo Efficacy and Safety of this compound

| Animal Model | Dosing Regimen | Study Duration | Key Finding(s) | Reference(s) |

|---|---|---|---|---|

| Female nude mice (MCF-7 breast cancer xenograft) | 175 mg/kg/day, i.p. | 21 days | Caused complete tumor stasis. | [4] |

| Female nude mice (MCF-7 breast cancer xenograft) | 175 mg/kg/day, i.p. | 21 days | Significantly elevated p-eIF2α in excised tumors. | [4] |

| Female nude mice | 100-350 mg/kg/day | 7 days | No discernible adverse effects on weight gain or outward signs of toxicity. | [4] |

| Female nude mice (tumor-bearing) | 175 mg/kg/day, i.p. | 21 days | No macroscopic or microscopic organ toxicity; no negative effects on blood parameters. | [4] |

| Mice (single dose pharmacokinetics) | 175 mg/kg, i.p. | 24 hours | Plasma concentrations: 1.4 µM (1h), 0.4 µM (4h), 0.3 µM (24h). |[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following are summarized protocols from cited literature for studying this compound.

4.1 Cell Culture and Reagents

-

Cell Lines: Multiple myeloma (MM1.S, MM1.R, RPMI8266, U266) and breast cancer (MCF-7) cell lines can be obtained from ATCC.[9]

-

Reagents: this compound can be purchased from suppliers like EMD Millipore or MedchemExpress.[9][10] Dexamethasone and other standard cell culture reagents are widely available.

4.2 Western Blotting for ISR Markers

-

Cell Lysis: Treat cells with this compound (e.g., 10 µM for 4-8 hours).[9] Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe membranes with primary antibodies against phospho-eIF2α (Ser51), total eIF2α, CHOP, and a loading control (e.g., Tubulin or β-actin).[4][9] Use appropriate HRP-conjugated secondary antibodies and detect with an ECL substrate.

4.3 Cell Viability (MTS) Assay

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density.

-

Treatment: Treat cells with a dose range of this compound (e.g., 0-20 µM) for 48 hours.[9]

-

MTS Reagent: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Read absorbance at 490 nm. Relative survival is calculated against vehicle-treated control cells.[9]

4.4 In Vivo Xenograft Study

-

Animal Model: Use female nude mice. For MCF-7 cells, implant a slow-release estradiol pellet subcutaneously.[4]

-

Tumor Implantation: Inject cancer cells (e.g., 5x10⁶ MCF-7 cells) into the mammary fat pad.[4]

-

Treatment: Once tumors reach ~150 mm³, randomize mice into treatment and vehicle groups. Administer this compound (e.g., 175 mg/kg) or vehicle (e.g., DMSO) via intraperitoneal (i.p.) injection daily for the study duration (e.g., 21 days).[4]

-

Monitoring: Measure tumor dimensions with calipers and body weight twice weekly.[4]

-

Endpoint Analysis: At the end of the study, collect tumors for Western blot analysis and major organs for histopathology.[4]

Specificity of this compound for HRI

A critical aspect of this compound as a tool and potential therapeutic is its specificity for HRI over the other eIF2α kinases. This has been rigorously demonstrated through genetic knockdown experiments.

Knocking down the expression of HRI significantly blunts the ability of this compound to induce eIF2α phosphorylation and upregulate CHOP.[4] Conversely, knocking down PERK, PKR, or GCN2 has no effect on this compound's activity.[4][11] This provides strong genetic evidence that the anti-cancer effects of this compound are mediated specifically through the activation of HRI.[4]

Conclusion and Future Directions

This compound is a specific and potent activator of the HRI eIF2α kinase. It serves as an invaluable chemical probe for studying the Integrated Stress Response and holds promise as a therapeutic agent. Preclinical data demonstrates its ability to induce apoptosis in cancer cells, including treatment-resistant models, and inhibit tumor growth in vivo without significant toxicity.[4][9][11]

Future research should focus on elucidating the precise binding site and mechanism of HRI activation by this compound, exploring its efficacy in a broader range of cancer models, and investigating potential resistance mechanisms. Combination therapies, such as pairing this compound with mTOR inhibitors, also represent a promising avenue for enhancing anti-cancer activity.[9] The development of this compound and similar HRI activators marks a significant step toward therapeutically targeting the ISR for cancer and other diseases.

References

- 1. The HRI branch of the integrated stress response selectively triggers mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HRI protein kinase in cytoplasmic heme sensing and mitochondrial stress response: Relevance to hematological and mitochondrial diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The eIF2α kinase HRI in innate immunity, proteostasis, and mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Phosphorylation of eIF2α in Response to 26S Proteasome Inhibition is Mediated by the Heme-regulated Inhibitor (HRI) Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of protein synthesis by the heme-regulated eIF2α kinase: relevance to anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of BTdCPU on Multiple Myeloma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular impact of 1-(benzo[d][1][2][3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU) on multiple myeloma (MM) cells. The content herein summarizes key findings on its mechanism of action, efficacy in inducing apoptosis, and its potential as a therapeutic agent, particularly in overcoming dexamethasone resistance.

Core Mechanism of Action

This compound functions as a potent activator of the heme-regulated inhibitor (HRI) eIF2α kinase.[2] Activation of HRI by this compound leads to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α).[1][4] This phosphorylation event is a critical control point in protein synthesis, and its induction by this compound triggers a cascade of downstream effects culminating in apoptosis of multiple myeloma cells.[1][3] A key downstream target of eIF2α phosphorylation is the upregulation of the pro-apoptotic protein CHOP (CCAAT/enhancer-binding protein homologous protein).[1][2]

Efficacy in Multiple Myeloma Cell Lines

This compound has demonstrated significant cytotoxic effects in both dexamethasone-sensitive and dexamethasone-resistant multiple myeloma cell lines.[1][4] This suggests a mechanism of action that is independent of the pathways conferring dexamethasone resistance, a major clinical challenge in the treatment of multiple myeloma.[3]

Induction of Apoptosis

Treatment with this compound induces cell death in a time-dependent manner. Studies have shown that this compound promotes apoptosis in various MM cell lines, including MM1.S (dexamethasone-sensitive) and MM1.R, RPMI8266, and U266 (dexamethasone-resistant).[1][4]

Effect on Primary Patient Samples

Crucially, this compound has shown significant cytotoxicity against CD138+ purified plasma cells from relapsed/refractory multiple myeloma patients who were resistant to dexamethasone.[1] This highlights its potential clinical relevance in heavily pre-treated patient populations.

Selectivity and Safety Profile

Encouragingly, this compound exhibits minimal toxicity towards healthy donor bone marrow cells.[1] Furthermore, co-culture with bone marrow stromal cells, which typically confers a protective effect and contributes to drug resistance, did not shield multiple myeloma cells from the cytotoxic effects of this compound.[1][3] In vivo studies using a mouse xenograft model of human breast carcinoma showed that this compound could inhibit tumor growth without causing significant organ toxicity or adverse effects on blood parameters.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on multiple myeloma cells as reported in the literature.

Table 1: Effect of this compound on Protein Expression and Phosphorylation

| Cell Line(s) | Treatment | Target Protein | Effect | Reference |

| MM1.S, MM1.R | 10 µM this compound (4-8 hours) | Phospho-eIF2α | Increased phosphorylation | [1] |

| MM1.S, MM1.R | 10 µM this compound (4-8 hours) | CHOP (protein) | Upregulated expression | [1] |

| MM1.S, MM1.R | 10 µM this compound (4 hours) | CHOP (mRNA) | Upregulated expression | [1] |

| Primary MM Patient Cells | 10 µM this compound | CHOP | Induced early expression | [1] |

| Healthy Bone Marrow MNC | 10 µM this compound | CHOP | No significant induction | [1] |

Table 2: Cytotoxicity of this compound in Multiple Myeloma Cells

| Cell Line(s) / Sample Type | Treatment | Effect | Reference |

| MM1.S, H929 (Dex-sensitive) | This compound | Induced cell death | [1][4] |

| MM1.R, RPMI8266, U266 (Dex-resistant) | This compound | Induced cell death | [1][4] |

| Primary MM Patient Cells (Dex-resistant) | 10 µM this compound (24 hours) | Significant cytotoxicity | [1] |

| Healthy Donor Bone Marrow Cells | This compound | Minimal toxicity | [1] |

| MM1.S, MM1.R (co-cultured with stroma) | This compound (24 hours) | Apoptosis induction (not protected) | [1] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Multiple Myeloma

The diagram below illustrates the signaling cascade initiated by this compound in multiple myeloma cells.

Caption: this compound activates HRI, leading to eIF2α phosphorylation and apoptosis.

Combination Therapy Potential

Research has shown that combining this compound with an mTOR inhibitor, such as rapamycin, results in additive apoptotic effects in dexamethasone-resistant multiple myeloma cells.[1][3] This suggests a synergistic approach by targeting two distinct pathways involved in cell survival and protein translation.

References

- 1. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

BTdCPU: A Novel Activator of the HRI-eIF2α Signaling Pathway in Breast Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-Benzo[d][1][2][3]thiadiazol-6-yl)-3-(3,5-dichlorophenyl)urea (BTdCPU), a small molecule activator of the Heme-Regulated Inhibitor (HRI) kinase, and its application in breast cancer research. This compound has demonstrated potent anti-proliferative effects in various breast cancer cell lines and significant tumor growth inhibition in preclinical xenograft models. Its mechanism of action involves the activation of HRI, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha subunit (eIF2α). This event attenuates global protein synthesis while selectively upregulating the translation of key stress-response genes, such as Activating Transcription Factor 4 (ATF4), ultimately inducing downstream pro-apoptotic factors like C/EBP Homologous Protein (CHOP). This guide details the quantitative data on this compound's efficacy, provides in-depth experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Introduction

The dysregulation of protein synthesis is a hallmark of cancer, enabling uncontrolled cell growth and proliferation. Eukaryotic translation initiation factor 2 (eIF2) plays a critical role in this process by forming the ternary complex (eIF2-GTP-Met-tRNAi), which is essential for the initiation of translation. The phosphorylation of the α-subunit of eIF2 at Serine 51 is a key regulatory mechanism that reduces the availability of the ternary complex, thereby inhibiting global protein synthesis.[4]

This compound has been identified as a potent N,N'-diarylurea compound that activates the HRI kinase, one of the four known eIF2α kinases.[4] This activation leads to a sustained phosphorylation of eIF2α, resulting in anti-cancer effects. Notably, the anti-proliferative activity of this compound correlates with the expression levels of HRI in cancer cells, suggesting a targeted mechanism of action.[4] This guide will explore the technical details of this compound's function and its potential as a therapeutic agent in breast cancer.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-Proliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Description | HRI Expression Level | IC50 (µM) |

| MCF-7 | Estrogen Receptor-Positive | High | ~2.5 |

| CRL-2351 | Human Breast Carcinoma | Moderate-High | ~5.0 |

| HTB-26 (MDA-MB-231) | Triple-Negative Breast Cancer | Low | >20 |

| HTB-128 | Human Breast | Low | >20 |

Data extracted from Chen et al. (2011). The IC50 values are approximated from graphical data.[4]

Table 2: In Vivo Efficacy of this compound in a Human Breast Cancer Xenograft Model

| Parameter | Value/Description |

| Animal Model | Female nude mice |

| Xenograft | MCF-7 human breast cancer cells |

| Treatment | 175 mg/kg/day this compound in 15 µl DMSO |

| Administration | Intraperitoneal (i.p.) injection |

| Treatment Duration | 3 weeks |

| Outcome | Complete tumor stasis starting one week after the first injection.[4] |

| Toxicity | No discernible adverse effects on weight gain or outward signs of toxicity. No macro- or micro-toxicity observed upon necropsy. No negative effects on blood parameters.[4] |

Signaling Pathway

This compound exerts its anti-cancer effects by activating a specific signaling cascade that leads to the induction of apoptosis. The central pathway involves the activation of HRI, phosphorylation of eIF2α, and subsequent translation of ATF4.

References

- 1. Activating transcription factor 4: a regulator of stress response in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Activating transcription factor 4: a regulator of stress response in human cancers [frontiersin.org]

- 3. Heme-regulated eIF2α kinase activated Atf4 signaling pathway in oxidative stress and erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the pharmacokinetics of BTdCPU in vivo

An In-depth Technical Guide to the In Vivo Pharmacokinetics of BTdCPU

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, a potent activator of the heme-regulated inhibitor (HRI) kinase.[1][2] The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visualization of associated biological pathways.

Pharmacokinetics of this compound

This compound has been evaluated in murine models to determine its plasma concentration over time. These studies are crucial for establishing dosing regimens for in vivo efficacy and toxicity assessments.

Data Presentation: Plasma Concentration

A limited pharmacokinetic study in mice established the plasma concentration of this compound at several time points following a single intraperitoneal injection.[3] The data suggests that a steady-state plasma concentration of approximately 0.4-2 μM is achievable.[3]

| Parameter | Value | Unit | Citation |

| Dose | 175 | mg/kg | [1][3] |

| Route of Administration | Intraperitoneal (IP) | - | [1][3] |

| Vehicle | 15 µL DMSO | - | [3] |

| Plasma Concentration (1 hr) | 1.4 | µM | [3] |

| Plasma Concentration (4 hr) | 0.4 | µM | [3] |

| Plasma Concentration (24 hr) | 0.3 | µM | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the protocols used in the in vivo assessment of this compound.

In Vivo Pharmacokinetic Analysis

This protocol details the procedure for determining the plasma concentration of this compound in a mouse model.[3]

-

Animal Model : Mice were used for the study.

-

Drug Administration : A single dose of this compound at 175 mg/kg was administered via intraperitoneal (IP) injection. The compound was dissolved in 15 µL of DMSO.[3]

-

Sample Collection : Blood samples were collected from sacrificed mice at 1, 4, and 24 hours post-injection.[3]

-

Sample Preparation : To obtain plasma, fresh blood was collected in tubes containing 1000 unit/ml of heparin and subsequently centrifuged.[3]

-

Analytical Method : The concentration of this compound in the mouse plasma was quantified using a validated high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) method.[3]

In Vivo Efficacy and Toxicity Testing

These studies were conducted to assess the anti-tumor effects and safety profile of this compound in vivo.

-

Efficacy in Xenograft Model :

-

Animal Model : Female nude mice were implanted with MCF-7 human breast cancer cells.[1][3]

-

Treatment Regimen : Mice were treated daily with 175 mg/kg of this compound in 15 µL DMSO for 21 days. A control group received the DMSO vehicle alone.[1][3]

-

Monitoring : Animals were observed daily, and tumor dimensions were measured on a weekly basis.[3]

-

Results : Administration of this compound resulted in complete tumor stasis starting one week after the initial injection, which was maintained for the 3-week study duration.[1][3]

-

-

Toxicity Assessment :

-

Animal Model : Groups of five female nude mice were used for dose-ranging safety studies.[3]

-

Treatment Regimen : Mice were treated daily for seven consecutive days with this compound at doses of 100, 200, or 350 mg/kg, or with the DMSO vehicle.[3]

-

Monitoring : The mice were observed daily for any signs of toxicity and were weighed every other day for a total of 15 days, after which a necropsy was performed.[3]

-

Results : No discernible adverse effects on weight gain or outward signs of toxicity were observed, even at the highest dose.[3] Further analysis showed no negative impact on blood parameters or any macro- or microscopic appearance of organs.[3]

-

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is centered on the activation of the Integrated Stress Response (ISR) through a specific signaling cascade.

This compound functions as a potent activator of HRI (heme-regulated inhibitor) kinase.[1][2] The activation mechanism involves the disruption of the mitochondrial membrane potential, which in turn activates the stress-activated mitochondrial protease OMA1.[4] This activation initiates a signaling cascade through the OMA1-DELE1-HRI axis.[4]

Activated HRI then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α).[2][3][5] This phosphorylation event is a key regulatory step in protein synthesis, leading to the translational upregulation of Activating Transcription Factor 4 (ATF4) and the pro-apoptotic protein CHOP.[1][2][3][5] The induction of CHOP is linked to the apoptotic cell death observed in cancer cells treated with this compound.[1][2] Studies have confirmed that this effect is specific to HRI, as silencing other eIF2α kinases did not impact the activity of this compound.[3]

Caption: this compound-induced HRI signaling pathway leading to apoptosis.

Experimental Workflow Visualization

The workflow for conducting in vivo pharmacokinetic studies is a multi-step process that requires careful planning and execution.

Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacologic Activation of a Compensatory Integrated Stress Response Kinase Promotes Mitochondrial Remodeling in PERK-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]

BTdCPU: A Deep Dive into its Specificity for HRI Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-(benzo[d][1][2][3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU), a potent and specific activator of the heme-regulated inhibitor (HRI) kinase, one of the four eIF2α kinases involved in the Integrated Stress Response (ISR). We will explore the experimental evidence supporting its specificity for HRI over other eIF2α kinases—PKR, PERK, and GCN2—and provide detailed methodologies for the key experiments cited.

Introduction to the Integrated Stress Response and eIF2α Kinases

The Integrated Stress Response (ISR) is a central signaling network that allows cells to adapt to various stress conditions. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2) at serine 51. This phosphorylation is catalyzed by four distinct kinases, each responding to different types of stress:

-

HRI (Heme-Regulated Inhibitor): Activated by heme deficiency, oxidative stress, and mitochondrial dysfunction.[4]

-

PKR (Protein Kinase R): Activated by double-stranded RNA, typically during viral infections.[4][5]

-

PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by endoplasmic reticulum (ER) stress.[4][6]

-

GCN2 (General Control Nonderepressible 2): Activated by amino acid starvation.[4][5][6]

Phosphorylation of eIF2α leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress. Given the central role of the ISR in various diseases, including cancer and neurodegenerative disorders, specific modulators of the eIF2α kinases are of significant therapeutic interest. This compound has emerged as a valuable chemical tool for studying the HRI branch of the ISR.

This compound's Specificity for HRI

This compound is a small molecule activator of HRI.[1][7] Its specificity has been demonstrated through a series of key experiments that differentiate its activity from the other three eIF2α kinases.

Quantitative Data on this compound Activity

While this compound is an activator and not an inhibitor, its potency can be quantified. The following table summarizes the effective concentration for its activity in a reporter assay.

| Compound | Assay Type | Cell Line | EC50 | Reference |

| This compound | ATF4-FLuc ISR Reporter | HEK293T | ~1 µM | [8] |

Evidence for HRI-Specific Activation

The primary evidence for this compound's specificity comes from genetic knockdown experiments. Studies have shown that the effect of this compound on eIF2α phosphorylation is dependent on the presence of HRI.

-

siRNA Knockdown Studies: In human and mouse melanoma cells, knockdown of HRI expression significantly reduced this compound-induced eIF2α phosphorylation.[3] Conversely, knocking down PERK, PKR, or GCN2, either individually or in combination, had no effect on the activity of this compound.[3][9] This strongly indicates that HRI is the primary mediator of this compound's effects.[3][9]

-

Cell-Free Lysate Assays: this compound has been shown to activate HRI and induce eIF2α phosphorylation in cell-free lysates.[3] This suggests a direct interaction with HRI or a component within the lysate that is upstream of HRI activation, and not a result of general cellular stress that might indirectly activate other eIF2α kinases.[3] However, a more recent study did not observe a direct in vitro effect of this compound on purified HRI, suggesting the activation mechanism might be indirect, possibly involving an upstream factor present in cell lysates but not in the purified system.[10]

-

Mechanism of Action: Recent findings suggest that this compound induces mitochondrial depolarization, which in turn activates the OMA1-DELE1-HRI signaling axis, leading to ISR activation.[8][11] This provides a more detailed, albeit still HRI-specific, mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments that have established the specificity of this compound for HRI.

siRNA-Mediated Knockdown of eIF2α Kinases

This protocol describes the methodology used to assess the dependence of this compound's activity on specific eIF2α kinases.

Objective: To determine which eIF2α kinase is responsible for the this compound-induced phosphorylation of eIF2α.

Materials:

-

Human or mouse cancer cell lines (e.g., CRL-2813 human melanoma cells)[3]

-

siRNA SMARTpools targeting human or mouse PKR, PERK, GCN2, and HRI (Dharmacon)[3]

-

Lipofectamine RNAiMAX (Invitrogen)[3]

-

96-well plates

-

This compound

-

Reagents for Western blotting or quantitative real-time PCR (qRT-PCR)

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells/well.[3]

-

siRNA Transfection: On the same day, transfect the cells with 25 nM of the respective siRNA SMARTpool using 0.2 µl/well of Lipofectamine RNAiMAX according to the manufacturer's instructions.[3] Incubate for 24 hours.[3]

-

Compound Treatment: Treat the transfected cells with this compound (e.g., 10 µM) or vehicle control (DMSO).[2]

-

Harvesting: Harvest the cells at various time points (e.g., 4, 8, 16 hours) for analysis.[2][3]

-

Analysis:

-

Western Blotting: Prepare cell lysates and perform Western blotting to detect the levels of phosphorylated eIF2α (p-eIF2α) and total eIF2α.[2] Use antibodies specific for p-eIF2α (Ser51) and total eIF2α. Tubulin or β-actin can be used as a loading control.[2]

-

qRT-PCR: To assess the downstream effects, extract total RNA and perform qRT-PCR to measure the mRNA levels of CHOP, a known downstream target of eIF2α phosphorylation.[2][3] Normalize the results to a housekeeping gene like GAPDH or 18S rRNA.[3]

-

Expected Outcome: A significant reduction in this compound-induced p-eIF2α levels and CHOP expression will be observed only in cells where HRI has been knocked down.

Cell-Free HRI Activation Assay

This protocol outlines the procedure to determine if this compound can directly activate HRI in a cell-free system.

Objective: To investigate whether this compound's activation of HRI is independent of intact cellular stress signaling pathways.

Materials:

-

CRL-2813 human melanoma cancer cell lysates or rabbit reticulocyte lysates[3]

-

This compound

-

ATP

-

Reagents for Western blotting

Procedure:

-

Lysate Preparation: Prepare cell lysates from CRL-2813 cells or use commercially available rabbit reticulocyte lysate.

-

In Vitro Reaction: In a microcentrifuge tube, combine the cell lysate with this compound at various concentrations. Include a vehicle control (DMSO).

-

Kinase Reaction: Initiate the kinase reaction by adding ATP to the mixture. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Western Blot Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and perform a Western blot to detect p-eIF2α and total eIF2α.

Expected Outcome: An increase in the levels of p-eIF2α in the lysates treated with this compound compared to the vehicle control would indicate a direct or lysate-component-dependent activation of HRI.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

Caption: The eIF2α signaling pathway and this compound's specific activation of HRI.

Caption: Experimental workflow for siRNA knockdown to determine this compound's target.

Caption: Logical relationship demonstrating this compound's specificity for HRI.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PKR and GCN2 Kinases and Guanine Nucleotide Exchange Factor Eukaryotic Translation Initiation Factor 2B (eIF2B) Recognize Overlapping Surfaces on eIF2α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PERK and GCN2 Contribute to eIF2α Phosphorylation and Cell Cycle Arrest after Activation of the Unfolded Protein Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Pharmacologic Activation of a Compensatory Integrated Stress Response Kinase Promotes Mitochondrial Remodeling in PERK-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insights into allosteric inhibition of HRI kinase by heme binding via HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

The Discovery and Chemical Profile of BTdCPU: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, chemical structure, and biological mechanism of BTdCPU (1-(benzo[d][1][2]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea), a potent and specific activator of the heme-regulated inhibitor (HRI) kinase. Identified through a high-throughput chemical genetics screen, this compound has emerged as a valuable tool for studying the integrated stress response and a promising candidate for anti-cancer therapies. This document details the experimental protocols used to characterize this compound, presents key quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows.

Discovery and Chemical Structure

This compound was identified from a screening campaign of approximately 102,000 small molecules aimed at discovering compounds that modulate the formation of the eIF2•GTP•Met-tRNAi ternary complex, a critical step in translation initiation. The N,N'-diarylurea scaffold was prominent among the initial hits, leading to the selection and further characterization of this compound as a lead compound.

Chemical Name: 1-(benzo[d][1][2]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea

Molecular Formula: C₁₃H₈Cl₂N₄OS

Molecular Weight: 351.20 g/mol

Chemical Structure:

1][1][2]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea_m.png" width="300"/>

1][1][2]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea_m.png" width="300"/>

Proposed Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single source, a plausible synthetic route can be constructed based on the known reactivity of its precursors: benzo[d][1][2]thiadiazol-6-amine and 3,4-dichlorophenyl isocyanate. The key reaction is the formation of a urea linkage between an amine and an isocyanate.

Synthesis of Precursor 1: benzo[d][1][2][3]thiadiazol-6-amine

The synthesis of this precursor involves the nitration of benzo[1][2]thiadiazole followed by the reduction of the nitro group to an amine.

Step A: Nitration of benzo[1][2]thiadiazole

-

To a solution of benzo[1][2]thiadiazole, add a mixture of sulfuric acid and potassium nitrate at a controlled temperature (10-20°C).

-

The reaction is typically stirred for several hours to yield a mixture of nitro-benzo[1][2]thiadiazoles.

Step B: Reduction of the nitro group

-

The mixture of nitro-benzo[1][2]thiadiazoles is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid in ethanol.

-

The reaction is heated to reflux for approximately one hour.

-

After cooling and workup, the resulting amine isomers are separated by column chromatography to isolate benzo[d][1][2]thiadiazol-6-amine.

Synthesis of Precursor 2: 3,4-dichlorophenyl isocyanate

This precursor can be synthesized from 3,4-dichloroaniline and phosgene (or a phosgene equivalent like triphosgene).

-

3,4-dichloroaniline is dissolved in an inert solvent (e.g., dichloroethane).

-

Phosgene gas is bubbled through the solution at an elevated temperature (around 60°C).

-

The reaction progress is monitored for the formation of the isocyanate, which is then isolated.

Final Synthesis of this compound

-

Benzo[d][1][2]thiadiazol-6-amine (dissolved in a suitable solvent like water or a polar aprotic solvent) is cooled to a low temperature (e.g., 5°C).

-

3,4-dichlorophenyl isocyanate is added slowly to the cooled amine solution.

-

The reaction mixture is stirred for a short period, during which the this compound product precipitates out of the solution.

-

The solid product is collected by filtration and washed to yield the final compound.

Mechanism of Action: HRI Activation and Downstream Signaling

This compound functions as a specific activator of the eIF2α kinase, Heme-Regulated Inhibitor (HRI). This activation leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. Phosphorylated eIF2α sequesters its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis. However, it selectively enhances the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which in turn upregulates the expression of the pro-apoptotic protein CHOP (CCAAT/enhancer-binding protein homologous protein).[2] This cascade of events ultimately leads to apoptosis in cancer cells. The direct interaction of this compound with HRI has been confirmed through biochemical assays.

Caption: this compound signaling pathway.

Experimental Protocols

Drug Affinity Responsive Target Stability (DARTS) Assay

This assay is used to confirm the direct interaction between this compound and its protein target, HRI.

Protocol:

-

Incubate 12 µg of recombinant HRI protein with varying concentrations of this compound (e.g., 5, 50, and 500 µM) or DMSO (vehicle control) for 2 hours at 4°C.

-

Digest the protein-ligand mixture with subtilisin (1:800 wt/wt ratio of subtilisin to HRI) for 1 hour at room temperature.

-

Stop the digestion by adding SDS loading buffer and boiling for 5 minutes.

-

Separate the protein fragments by SDS-PAGE on a 12% acrylamide gel.

-

Visualize the protein bands by Coomassie brilliant blue staining. Protection of HRI from proteolysis in the presence of this compound indicates a direct interaction.

Caption: DARTS assay workflow.

Western Blotting for Phospho-eIF2α and CHOP

This method is used to quantify the levels of phosphorylated eIF2α and CHOP protein in cells treated with this compound.

Protocol:

-

Culture cancer cells (e.g., CRL-2813 human melanoma) to desired confluency.

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-eIF2α (Ser51), total eIF2α, CHOP, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

Cell Viability/Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine the effect of this compound on cancer cell proliferation.

Protocol:

-

Seed cancer cells (e.g., CRL-2813) in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).

-

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-cancer efficacy of this compound in a living organism.

Protocol:

-

Implant human breast cancer cells (e.g., MCF-7) into the mammary fat pad of female nude mice.

-

Allow the tumors to grow to a palpable size (e.g., ~150 mm³).

-

Randomly assign mice to treatment and vehicle control groups.

-

Administer this compound (e.g., 175 mg/kg/day) or vehicle (e.g., DMSO) via intraperitoneal (i.p.) injection daily for a set period (e.g., 3 weeks).

-

Monitor tumor size and body weight regularly.

-

At the end of the study, excise the tumors for further analysis (e.g., western blotting for p-eIF2α).

Quantitative Data Summary

| Assay | Cell Line/Model | Parameter | Value | Reference |

| Cell Proliferation (IC₅₀) | PC-3 (prostate) | IC₅₀ | 1.1 µM | |

| CRL-2813 (melanoma) | IC₅₀ | 0.5 µM | ||

| CRL-2351 (breast) | IC₅₀ | 3.0 µM | ||

| A549 (lung) | IC₅₀ | 1.2 µM | ||

| In Vivo Efficacy | MCF-7 Xenograft | Dose | 175 mg/kg/day | |

| Outcome | Tumor stasis | |||

| Pharmacokinetics | Mouse Plasma | Cmax (1 hour) | 1.4 µM | |

| C (4 hours) | 0.4 µM | |||

| C (24 hours) | 0.3 µM |

Conclusion

This compound is a well-characterized small molecule activator of the HRI kinase. Its discovery has provided a valuable chemical probe to investigate the intricate signaling of the integrated stress response. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the fields of chemical biology, oncology, and drug development. The potent anti-proliferative and in vivo anti-tumor effects of this compound, coupled with its specific mechanism of action, underscore its potential as a lead compound for the development of novel cancer therapeutics. Further research into the optimization of its pharmacological properties and exploration of its efficacy in a broader range of cancer types is warranted.

References

Methodological & Application

Application Notes and Protocols for BTdCPU in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTdCPU is a potent and specific activator of the heme-regulated inhibitor (HRI) kinase, a key component of the integrated stress response (ISR).[1][2] Activation of HRI by this compound leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][3] This event attenuates global protein synthesis while promoting the translation of specific mRNAs, such as activating transcription factor 4 (ATF4).[3][4] The subsequent upregulation of downstream targets like C/EBP homologous protein (CHOP) ultimately triggers apoptosis.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the HRI-mediated stress response and to induce apoptosis, particularly in cancer cell lines such as multiple myeloma.[1][3]

Mechanism of Action

This compound selectively activates HRI, one of the four known eIF2α kinases.[2][5] This specificity has been demonstrated through knockdown experiments where silencing HRI, but not other eIF2α kinases like PERK, PKR, or GCN2, abrogates the effects of this compound.[5] The activation of the HRI/eIF2α/ATF4/CHOP signaling cascade makes this compound a valuable tool for investigating the ISR and a potential therapeutic agent for cancers that are sensitive to the induction of apoptosis through this pathway.[2][3]

Signaling Pathway Diagram

Caption: this compound activates HRI, leading to eIF2α phosphorylation and subsequent apoptosis.

Quantitative Data Summary

The following tables summarize the effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 1.1 |

| CRL-2813 | Melanoma | 0.5 |

| CRL-2351 | Breast Cancer | 3.0 |

| A549 | Lung Cancer | 1.2 |

Data sourced from a study on the anti-proliferative activity of N,N'-diarylureas.

Table 2: Effect of this compound on Multiple Myeloma (MM) Cell Viability

| Cell Line | Dexamethasone Sensitivity | This compound Concentration (µM) | Treatment Duration (hours) | Relative Survival (%) |

| MM1.S | Sensitive | 10 | 48 | ~40% |

| MM1.R | Resistant | 10 | 48 | ~35% |

| H929 | Sensitive | 10 | 48 | ~50% |

| RPMI8266 | Resistant | 10 | 48 | ~60% |

| U266 | Resistant | 10 | 48 | ~55% |

Data is estimated from graphical representations in a study on this compound's effect on MM cells.[3]

Experimental Protocols

Assessment of eIF2α Phosphorylation and CHOP Expression by Western Blotting

This protocol details the procedure for detecting the phosphorylation of eIF2α and the upregulation of CHOP protein in cells treated with this compound.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of this compound-treated cells.

Materials:

-

This compound (EMD Millipore)

-

Cell culture medium and supplements

-

Multiple myeloma cell lines (e.g., MM1.S, MM1.R)[3]

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-eIF2α (Ser51)

-

Mouse anti-total eIF2α

-

Rabbit anti-CHOP

-

Mouse anti-Tubulin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed multiple myeloma cells at an appropriate density in culture plates and allow them to adhere or stabilize overnight.

-

This compound Treatment: Treat the cells with 10 µM this compound for various time points (e.g., 0, 4, and 8 hours).[1][3]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, CHOP, and a loading control (e.g., Tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis in cells treated with this compound using flow cytometry.

Experimental Workflow Diagram

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

Materials:

-

This compound

-

Cell lines of interest

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Propidium Iodide (PI) solution

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 24 hours).[3] Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]

-

Analysis: Add binding buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Cell Viability MTS Assay

This protocol is for determining the effect of this compound on cell proliferation and viability.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0 to 20 µM) for 48 hours.[3]

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Concluding Remarks

This compound is a valuable chemical probe for studying the HRI-mediated integrated stress response. The protocols outlined above provide a framework for investigating the molecular consequences of HRI activation in cell culture models. Researchers can adapt these methodologies to their specific cell types and experimental questions. As with any experimental work, appropriate controls are essential for the accurate interpretation of results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neosetophomone B induces apoptosis in multiple myeloma cells via targeting of AKT/SKP2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BTdCPU Treatment of MM1.S Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BTdCPU, a potent activator of the heme-regulated inhibitor (HRI) kinase, in the treatment of the multiple myeloma cell line MM1.S. The protocols outlined below are based on established research and are intended to facilitate the investigation of this compound's therapeutic potential.

Introduction

This compound is a diarylurea compound that induces phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1][2] This event is a key step in the integrated stress response and leads to the translational upregulation of activating transcription factor 4 (ATF4) and the pro-apoptotic protein CHOP.[1] In multiple myeloma (MM) cells, including the dexamethasone-sensitive MM1.S cell line, activation of this pathway by this compound results in apoptosis.[1][2] These notes provide recommended concentrations and detailed protocols for assessing the effects of this compound on MM1.S cell viability, apoptosis, and relevant signaling pathways.

Recommended Concentrations of this compound

The optimal concentration of this compound for treating MM1.S cells can vary depending on the experimental endpoint. Based on published data, the following concentrations are recommended as starting points for experimentation.

| Experimental Assay | Recommended this compound Concentration Range | Key Observations | Reference |

| Cell Viability (MTS Assay) | 0 - 20 µM | Dose-dependent decrease in cell viability observed over a 48-hour treatment period. | [1] |

| Apoptosis Induction (Annexin V/PI) | 10 µM | Significant induction of apoptosis after 24 hours of treatment. | [1] |

| Protein Expression (Western Blot) | 10 µM | Increased phosphorylation of eIF2α and upregulation of CHOP protein levels observed within 4-8 hours. | [1] |

| mRNA Expression (qPCR) | 10 µM | Upregulation of CHOP mRNA levels detected within 4 hours of treatment. | [1] |

Signaling Pathway Activated by this compound in MM1.S Cells

This compound activates the HRI kinase, which in turn phosphorylates eIF2α. This leads to a signaling cascade culminating in apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound on MM1.S cells.

Cell Viability Assessment using MTS Assay

This protocol is for determining the dose-dependent effect of this compound on MM1.S cell viability.

Materials:

-

MM1.S cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear flat-bottom microplates

-

This compound stock solution (in DMSO)

-

MTS reagent

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed MM1.S cells in a 96-well plate at a density of 2 x 104 cells/well in 100 µL of complete growth medium.

-

Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0 to 20 µM. A vehicle control (DMSO) should be included at a concentration equivalent to the highest this compound concentration.

-

Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.

Materials:

-

MM1.S cells treated with 10 µM this compound or vehicle for 24 hours

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1-5 x 105 MM1.S cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Unstained, Annexin V-only, and PI-only controls should be included for proper compensation and gating.

Western Blot Analysis of p-eIF2α and CHOP

This protocol is for detecting changes in the protein levels of phosphorylated eIF2α and CHOP.

Materials:

-

MM1.S cells treated with 10 µM this compound or vehicle for 0, 4, and 8 hours

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-CHOP, anti-Tubulin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated MM1.S cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilutions.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify changes in protein expression relative to the loading control.

Quantitative PCR (qPCR) for CHOP mRNA Expression

This protocol is for measuring the change in CHOP mRNA levels following this compound treatment.

Materials:

-

MM1.S cells treated with 10 µM this compound or vehicle for 0 and 4 hours

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR primers for CHOP and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from the treated MM1.S cells using an RNA extraction kit.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with the cDNA template, qPCR master mix, and primers for CHOP and the housekeeping gene in separate wells.

-

Perform the qPCR reaction using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in CHOP mRNA expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

References

In Vivo Administration of BTdCPU in Mouse Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTdCPU is a small molecule activator of Heme-Regulated Inhibitor (HRI) kinase, a key component of the integrated stress response (ISR).[1] Activation of HRI by this compound leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1] This event triggers a signaling cascade that results in the translational upregulation of activating transcription factor 4 (ATF4) and C/EBP homologous protein (CHOP), ultimately leading to apoptosis in cancer cells.[1] This mechanism of action makes this compound a promising therapeutic agent for various cancers, including those resistant to standard therapies.[1] Preclinical studies utilizing mouse xenograft models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in such models.

Data Presentation

The following tables summarize the quantitative data from in vivo studies of this compound in mouse xenograft models.

Table 1: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

| Parameter | Details | Reference |

| Animal Model | Female nude mice | [1] |

| Tumor Model | MCF-7 human breast cancer cell line | [1] |

| This compound Dosage | 175 mg/kg/day | [1] |

| Administration Route | Intraperitoneal (i.p.) injection | [1] |

| Vehicle | 15 µL DMSO | [1] |

| Treatment Duration | 21 days | [1] |

| Key Result | Complete tumor stasis starting one week after the first injection and persisting for the 3-week study period. | [1] |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Time Point | Plasma Concentration (µM) |

| 1 hour | 1.4 |

| 4 hours | 0.4 |

| 24 hours | 0.3 |

| Steady State (Expected) | ~0.4 - 2 |

Data from a single 175 mg/kg i.p. dose.

Table 3: Toxicity Profile of this compound in Mice

| Dosage | Observation | Reference |

| 100, 200, or 350 mg/kg/day for 7 days | No discernible adverse effect on weight gain and no outward signs of toxicity. | |

| 175 mg/kg/day for 21 days | No negative effect on red and white blood cells, platelet and reticulocyte counts, hemoglobin, hematocrit, mean corpuscular volume, or mean corpuscular hemoglobin. | [1] |

Experimental Protocols

I. Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Procedure:

-

Prepare a stock solution of this compound in DMSO. The concentration of this stock solution will depend on the final desired concentration and injection volume. For a final formulation with 10% DMSO, a 10x concentrated stock is typically prepared.

-

In a sterile microcentrifuge tube, sequentially add the following solvents, vortexing gently after each addition:

-

10% DMSO (from the this compound stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Ensure the final solution is clear and free of precipitation. If necessary, gentle warming or sonication can be used to aid dissolution.

-

Filter the final solution through a 0.22 µm sterile filter before drawing it into syringes for injection. Prepare fresh on the day of injection.

II. MCF-7 Breast Cancer Xenograft Model and this compound Treatment

This protocol details the establishment of a subcutaneous MCF-7 xenograft model in nude mice and subsequent treatment with this compound.

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

MCF-7 human breast cancer cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Matrigel® Basement Membrane Matrix

-

17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS), sterile

-

Surgical tools for pellet implantation

-

Syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

-

This compound injection solution (prepared as in Protocol I)

-

Vehicle control solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Procedure:

-

Estrogen Supplementation:

-